molecular formula C12H8O4S B14314605 3-Benzothiepine-2,4-dicarboxylic acid CAS No. 116103-90-3

3-Benzothiepine-2,4-dicarboxylic acid

Cat. No.: B14314605
CAS No.: 116103-90-3
M. Wt: 248.26 g/mol
InChI Key: HCBMQWIZBWSMSF-UHFFFAOYSA-N
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Description

3-Benzothiepine-2,4-dicarboxylic acid is a heterocyclic compound that features a benzothiepine ring system with two carboxylic acid groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzothiepine-2,4-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ortho-substituted benzene derivatives with sulfur-containing reagents, followed by oxidation to introduce the carboxylic acid groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Benzothiepine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carboxylic acids to alcohols or other derivatives.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution with various electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Benzothiepine-2,4-dicarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzothiepine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phthalic Acid: A benzene derivative with two carboxylic acid groups at the 1 and 2 positions.

    Maleic Acid: A dicarboxylic acid with a cis-configuration of the carboxyl groups.

    Succinic Acid: A simple dicarboxylic acid with two carboxyl groups separated by two methylene groups.

Uniqueness: 3-Benzothiepine-2,4-dicarboxylic acid is unique due to its benzothiepine ring structure, which imparts distinct chemical and physical properties compared to other dicarboxylic acids. This uniqueness makes it valuable for specific applications where its structural features are advantageous.

Properties

CAS No.

116103-90-3

Molecular Formula

C12H8O4S

Molecular Weight

248.26 g/mol

IUPAC Name

3-benzothiepine-2,4-dicarboxylic acid

InChI

InChI=1S/C12H8O4S/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

HCBMQWIZBWSMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(SC(=CC2=C1)C(=O)O)C(=O)O

Origin of Product

United States

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